molecular formula C10H11BrFNO B13317580 2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol

2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol

Cat. No.: B13317580
M. Wt: 260.10 g/mol
InChI Key: MIZHJMMWKVHNDJ-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol is an organic compound that features a phenol group substituted with bromine and fluorine atoms, as well as an amino group attached to a cyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenol derivative, followed by the introduction of the amino(cyclopropyl)methyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reactants used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(cyclopropyl)methyl]-4-chloro-6-fluorophenol
  • 2-[Amino(cyclopropyl)methyl]-6-bromo-4-methylphenol
  • 2-[Amino(cyclopropyl)methyl]-6-bromo-4-iodophenol

Uniqueness

2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol is unique due to the specific combination of bromine and fluorine substituents on the phenol ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol

InChI

InChI=1S/C10H11BrFNO/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2

InChI Key

MIZHJMMWKVHNDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=CC(=C2)F)Br)O)N

Origin of Product

United States

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